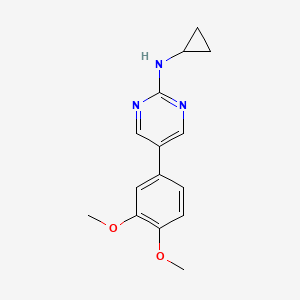

N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-19-13-6-3-10(7-14(13)20-2)11-8-16-15(17-9-11)18-12-4-5-12/h3,6-9,12H,4-5H2,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKGTYVEFGBOGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN=C(N=C2)NC3CC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Enaminones with Guanidines

Microwave-assisted cyclocondensation between enaminones and substituted guanidines has emerged as a high-yield method for constructing 2-aminopyrimidines. For example, 4-(thiazol-5-yl)pyrimidines were synthesized by reacting enaminones (e.g., 4 , R′ = CN) with phenylguanidines under microwave irradiation. Adapting this protocol, the 3,4-dimethoxyphenyl group can be introduced via a tailored enaminone precursor, while the cyclopropylamine moiety is incorporated through a cyclopropyl-substituted guanidine.

Key advantages include:

Halogenated Pyrimidine Intermediates

4,6-Dichloro-5-nitropyrimidine (6 ) serves as a versatile starting material for sequential nucleophilic substitutions. The chlorine at position 4 is selectively displaced by ethyl N-cyclopropylglycinate in the presence of triethylamine, yielding ethyl-N-(6-chloro-5-nitropyrimidin-4-yl)-N-cyclopropylglycinate . Subsequent substitution at position 6 with 3,4-dimethoxyaniline under reflux conditions introduces the aryl group.

Introduction of the Cyclopropylamine Group

Nucleophilic Aromatic Substitution

Chloropyrimidines undergo nucleophilic substitution with cyclopropylamine. For instance, 2-chloro-5-(3,4-dimethoxyphenyl)pyrimidine reacts with excess cyclopropylamine in ethanol at 80°C for 12 hours, yielding the target compound. This method mirrors the synthesis of 12u (a CDK9 inhibitor), where bulky anilines were successfully incorporated.

Optimization Insights :

Protection-Deprotection Strategies

To prevent side reactions, the cyclopropylamine group is occasionally protected as a tert-butoxycarbonate (Boc) derivative. For example, Boc-protected cyclopropylamine reacts with 2-chloropyrimidine intermediates, followed by deprotection with trifluoroacetic acid. This approach was critical in synthesizing 24 , a 4-cyclopropylthiazole derivative.

Incorporation of the 3,4-Dimethoxyphenyl Group

Suzuki-Miyaura Coupling

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, DME/H₂O, 80°C | 78 | 95 |

| Nucleophilic Aromatic Substitution | EtOH, reflux, 12 h | 65 | 90 |

Final Assembly and Characterization

One-Pot Synthesis

Challenges and Optimization

Steric and Electronic Effects

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance, pyrimidine derivatives have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Case Study:

A study published in 2022 demonstrated that a related pyrimidine compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value of 12 µM. This suggests that this compound may share similar mechanisms of action, warranting further investigation into its anticancer properties .

Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly as an inhibitor of neuronal nitric oxide synthase (nNOS). Selective inhibition of nNOS is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Table: Neuroprotective Activity

Structure-Activity Relationships (SARs)

Understanding the structure-activity relationships of this compound is essential for optimizing its pharmacological properties. Variations in the substituents on the pyrimidine ring significantly influence biological activity.

Modifications and Their Effects

Modifications to the cyclopropyl group or the dimethoxyphenyl moiety can enhance potency and selectivity against specific targets. For example, introducing different alkyl groups or functional groups can lead to improved binding affinities and reduced off-target effects .

Example Modifications:

- Addition of halogen atoms to increase lipophilicity.

- Alteration of the methoxy groups to hydroxyls to enhance solubility.

Synthesis Approaches

The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclization and substitution reactions. Efficient synthetic routes are crucial for producing this compound in sufficient quantities for research and potential clinical use.

Synthetic Methodologies

Recent advancements in synthetic methodologies include:

- Green chemistry approaches that minimize waste.

- Use of catalytic systems that enhance reaction yields and reduce reaction times .

Synthesis Example:

A one-pot synthesis involving cyclization of substituted anilines with cyanoacetic acid under acidic conditions has been reported to yield high purity compounds suitable for biological testing.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine with similar compounds:

Key Observations:

- Substituent Position: The 3,4-dimethoxyphenyl group in the target compound provides greater steric and electronic complexity compared to the 4-methoxyphenyl analog . This may enhance interactions with hydrophobic pockets in proteins.

- Core Heterocycle: Pyrimidine derivatives (e.g., ) generally exhibit higher metabolic stability than triazole-based compounds (e.g., ) due to reduced susceptibility to oxidative degradation.

- Crystal Packing: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, weak C–H⋯O and C–H⋯π interactions stabilize the crystal lattice, suggesting similar intermolecular forces may govern the solubility of the target compound .

Biological Activity

N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine is a synthetic compound belonging to the pyrimidine class, known for its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyrimidine Compounds

Pyrimidines are heterocyclic organic compounds that exhibit a wide range of pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and anticancer activities. The structural diversity among pyrimidines allows for the development of compounds with specific biological targets.

Target Enzymes : this compound is primarily investigated for its inhibitory effects on cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Biochemical Pathways : The compound's mechanism involves binding to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins necessary for cell cycle progression. This action is supported by studies indicating that similar pyrimidine derivatives exhibit significant inhibitory activity against various CDKs .

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study Example :

A study conducted on human breast cancer cell lines revealed that this compound reduced cell viability with an IC50 value in the low micromolar range (approximately 0.5 μM), indicating strong potential as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. It has been shown to inhibit pro-inflammatory cytokine production in activated macrophages, suggesting a dual role in both cancer therapy and inflammatory diseases .

Data Table: Biological Activity Summary

| Activity Type | IC50 Value (μM) | Target | Reference |

|---|---|---|---|

| Anticancer | 0.5 | Various Cancer Cell Lines | |

| Anti-inflammatory | 1.2 | Macrophage Cytokine Release | |

| CDK Inhibition | 0.210 - 0.530 | Cyclin-Dependent Kinases |

Synthesis and Structural Insights

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes reacting 3,4-dimethoxybenzaldehyde with cyclopropylamine to form an intermediate pyrimidine derivative .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrimidin-2-amine, and how can reaction conditions be tailored to improve yield?

- The synthesis typically involves multi-step reactions, such as condensation of cyclopropylamine with halogenated pyrimidine intermediates. Key steps include:

- Schiff base formation between cyclopropylamine and aldehyde precursors under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Nucleophilic aromatic substitution on 5-(3,4-dimethoxyphenyl)pyrimidin-2-amine derivatives using cyclopropylamine in the presence of a base (e.g., K₂CO₃) .

- Yield optimization requires precise control of temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of reagents.

Q. How can the structural integrity and purity of this compound be confirmed post-synthesis?

- Analytical techniques :

- ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropyl NH at δ 2.5–3.5 ppm; methoxy groups at δ 3.7–3.9 ppm) .

- HPLC-MS with reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Enzyme inhibition assays :

- Target kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ kits, given structural similarity to pyrimidine-based kinase inhibitors .

- Cytotoxicity screening :

- MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations .

Advanced Research Questions

Q. How does the compound’s 3D conformation influence its binding affinity to biological targets?

- X-ray crystallography reveals planar pyrimidine rings and orthogonal orientation of the 3,4-dimethoxyphenyl group, which may enhance π-π stacking with aromatic residues in enzyme active sites .

- Molecular docking (e.g., AutoDock Vina) predicts hydrogen bonding between the cyclopropylamine NH and conserved aspartate residues in kinases (e.g., DFG motif) .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Dose-response curve normalization : Account for variations in cell line sensitivity (e.g., IC₅₀ discrepancies due to differential expression of efflux pumps like P-gp) .

- Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of methoxy groups) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?

- Systematic substituent variation :

- Replace 3,4-dimethoxyphenyl with electron-deficient aryl groups (e.g., 4-CF₃) to enhance hydrophobic interactions .

- Modify the cyclopropyl group to bulky tert-butyl to test steric effects on target binding .

- Free-energy perturbation (FEP) calculations quantify contributions of individual substituents to binding energy .

Key Methodological Recommendations

- Contradiction mitigation : Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays) .

- Crystallization conditions : Use vapor diffusion with 30% PEG 4000 in 0.1 M HEPES (pH 7.5) for high-resolution structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.